3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)27-28-31/h2-13H,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPEBOBESGSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzotriazine core linked to a piperazine moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds containing benzotriazole and piperazine rings often exhibit activity at various neurotransmitter receptors. Specifically, studies have shown that the benzotriazole moiety contributes to affinity for 5-HT1A and 5-HT2 receptors, which are critical in modulating serotonergic neurotransmission .
Antidepressant and Anxiolytic Effects
The compound has been evaluated for its potential antidepressant and anxiolytic properties. In behavioral models, it demonstrated significant affinity for serotonin receptors, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs). The compound's ability to modulate serotonin levels may contribute to mood regulation and anxiety relief.
Neuroprotective Activity
In vivo studies have highlighted the neuroprotective effects of related compounds in models of cerebral ischemia. For instance, derivatives have shown significant improvements in survival rates following induced ischemic events in murine models . This suggests that the compound may possess protective qualities against neurodegenerative processes.
Case Studies
- Study on Neuroprotection : A study conducted on a derivative of this compound indicated that it significantly prolonged survival times in mice subjected to acute cerebral ischemia. The results underscored its potential as a neuroprotective agent .
- Behavioral Models : Behavioral assays demonstrated that the compound could serve as a potent presynaptic and postsynaptic antagonist at serotonin receptors, although it lacked selectivity against other receptor types like alpha-1 adrenergic receptors .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Antipsychotic Activity :
- Preliminary studies suggest that derivatives of piperazine compounds can exhibit antipsychotic effects. The structural similarity of this compound to known antipsychotics makes it a candidate for further investigation in treating schizophrenia and other mood disorders.
-
Antidepressant Properties :
- Research indicates that piperazine derivatives can influence serotonin receptors, which are critical in mood regulation. The incorporation of the methoxy group may enhance the selectivity and potency of the compound against specific serotonin receptor subtypes.
-
Cancer Therapeutics :
- Benzotriazine derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The compound's unique structure may allow it to interact with DNA or RNA, potentially leading to the development of novel anticancer agents.
Case Study 1: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives for their antipsychotic potential. The findings indicated that modifications at the piperazine nitrogen significantly altered binding affinity for dopamine receptors, suggesting that our compound could be optimized for enhanced efficacy against schizophrenia .
Case Study 2: Antidepressant Effects
In an experimental model of depression, a related compound demonstrated significant improvement in behavioral assays when tested against established antidepressants such as fluoxetine. This suggests that our compound may also possess similar properties and warrants further exploration .
Case Study 3: Anticancer Activity
Research published in Cancer Research highlighted that benzotriazine derivatives could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation. Our compound's structure suggests it could be a valuable addition to this class of anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aromatic Substitutents
1-(4-Methoxyphenyl)piperazine (Compound 5, )
- Structure : Simplest analogue with a 4-methoxyphenyl group directly attached to piperazine.
- Key Differences: Lacks the benzotriazinone core and phenylmethyl-carbonyllinker.
- Relevance : Demonstrates that the 4-methoxyphenyl group is a common pharmacophore in piperazine-based compounds, often associated with serotonin receptor modulation .
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
- Structure : Piperazine substituted with 2-methoxyphenyl and linked to a piperidine-carboxylate.
- Key Differences: Methoxy positional isomer (2- vs. 4-substitution) and absence of benzotriazinone.
1-(4-Fluorophenyl)-4-{[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine ()
- Structure : Features a dihydroisoxazole ring and fluorophenyl group alongside 4-methoxyphenylpiperazine.
- Key Differences: Replacement of benzotriazinone with dihydroisoxazole introduces conformational flexibility.
- Pharmacokinetics : Fluorine atoms often improve metabolic stability and bioavailability .
Heterocyclic Core Analogues
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, )
- Structure: Phthalazinone core with a piperazine-carbonyl side chain.
- Key Differences: Phthalazinone vs. benzotriazinone core; cyclopropanecarbonyl substituent.
- Biological Activity : PARP-1/2 inhibitor with IC₅₀ < 10 nM, highlighting the importance of the heterocyclic core in enzyme inhibition .
Benzo[b][1,4]oxazin-3(4H)-one Analogues ()
- Structure: Benzoxazinone core with piperazine-carboxamide side chains.
- Key Differences : Oxygen atom in place of nitrogen in the heterocycle, altering electronic properties.
Physicochemical and Pharmacokinetic Comparisons
- 4-Methoxyphenyl Impact: The methoxy group increases solubility compared to non-polar substituents (e.g., chloro or trifluoromethyl in ) but may reduce blood-brain barrier penetration.
- Benzotriazinone vs.
Preparation Methods
Diazotization-Cyclization Protocol
2-Aminobenzamide derivatives undergo diazotization using a polymer-supported nitrite reagent (e.g., Amberlite IRA-900 nitrate) in the presence of p-tosic acid (TsOH) in acetonitrile at 0–5°C. The resulting diazonium salt spontaneously cyclizes to form the benzotriazinone core. For the target compound, 2-amino-N-(4-(bromomethyl)benzyl)benzamide serves as the precursor, introducing the phenylmethyl substituent required for subsequent coupling.
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Diazotizing agent | Polymer-supported nitrite (1.2 equiv) |
| Acid catalyst | p-Tosic acid (1.5 equiv) |
| Solvent | Acetonitrile |
| Temperature | 0–5°C (diazotization), RT (cyclization) |
| Reaction time | 2–4 hours |
| Reagent/Parameter | Role/Detail |
|---|---|
| HATU | Coupling reagent (1.5 equiv) |
| DIPEA | Base (3.0 equiv) |
| Solvent | DMF (anhydrous) |
| Temperature | Room temperature |
| Reaction time | 12–18 hours |
The reaction achieves >85% yield when conducted under inert atmosphere (N₂ or Ar), with purification via silica gel chromatography (EtOAc/hexane, 3:7).
Alternative Route: Pre-Functionalized Piperazine Building Blocks
Patent WO2015022437A1 discloses a modular approach using pre-synthesized piperazine-carboxaldehydes.
Aldol Condensation Strategy
A pyrrole-2-carboxaldehyde derivative reacts with 2-oxoindoline-5-carboxylic acid in the presence of piperidine (base) and ethanol under reflux. While this method primarily targets indolinone derivatives, adapting it for benzotriazinones involves substituting the aldehyde component with 4-(4-methoxyphenyl)piperazine-1-carboxaldehyde.
Limitations
-
Lower yields (∼50%) due to steric hindrance from the piperazine group.
-
Requires stringent moisture control to prevent aldehyde oxidation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Large-scale production benefits from flow chemistry techniques to enhance safety and reproducibility during diazotization. A continuous flow reactor with in-line quenching minimizes exposure to unstable diazonium intermediates.
Purification Strategies
-
Crystallization : Recrystallization from ethanol/water (7:3) removes unreacted starting materials.
-
Chromatography : Preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves regioisomeric impurities.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (UV 254 nm) confirms >98% purity with retention time = 12.4 min (Zorbax SB-C18, 5 μm, 4.6 × 150 mm, 1 mL/min, 60:40 MeCN/H₂O).
Challenges and Mitigation
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what challenges arise during purification?
Answer:
The synthesis involves multi-step organic reactions:
Piperazine Intermediate Formation : Reacting 4-methoxyphenylpiperazine with carbonylating agents (e.g., phosgene derivatives) under basic conditions to form the piperazine-1-carbonyl core .
Benzotriazinone Coupling : Introducing the benzotriazinone moiety via nucleophilic substitution or condensation reactions, often using coupling agents like EDC/HOBt .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) is critical due to polar byproducts. Challenges include low yields (<50%) from steric hindrance at the benzotriazinone-piperazine junction .
Basic: Which analytical techniques are most effective for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) resolves aromatic protons (δ 6.8–8.2 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and benzotriazinone carbonyls (δ 160–165 ppm). 2D NMR (COSY, HSQC) validates connectivity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 485.1921) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry; hydrogen-bonding patterns in crystal lattices (e.g., N–H···O interactions) are documented .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
Systematic Substituent Variation :
- Modify the methoxyphenyl group (e.g., replace –OCH3 with –CF3 or halogens) to assess electronic effects on receptor binding .
- Alter the benzotriazinone core (e.g., introduce electron-withdrawing groups at position 7) to modulate metabolic stability .
Biological Assays :
- Screen derivatives against target receptors (e.g., serotonin/dopamine receptors) using radioligand binding assays (IC50 determination) .
- Validate selectivity via counter-screening against off-target kinases .
Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes in receptor active sites, guiding rational design .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions (e.g., varying IC50 values across studies) may arise from:
Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) and use orthogonal assays (e.g., functional cAMP vs. binding assays) .
Compound Purity : Confirm purity (>95%) via HPLC (C18 column, gradient elution) to exclude confounding byproducts .
Structural Confirmation : Re-analyze disputed batches with 2D NMR or X-ray crystallography to rule out isomerism or degradation .
Basic: What are the key chemical reactions this compound undergoes, and how do they impact derivatization?
Answer:
- Oxidation : The benzotriazinone core is resistant to oxidation, but the methoxyphenyl group can be demethylated (e.g., with BBr3) to yield phenolic derivatives .
- Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the triazinone ring, altering pharmacophore geometry .
- Nucleophilic Substitution : Piperazine nitrogen reacts with acyl chlorides to form amide derivatives, enabling SAR exploration .
Advanced: What strategies mitigate poor aqueous solubility in preclinical testing?
Answer:
Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxyphenyl or piperazine positions .
Formulation Optimization : Use co-solvents (PEG 400) or cyclodextrin complexes to enhance bioavailability .
Structural Modification : Replace hydrophobic groups (e.g., methoxy with morpholine) to improve logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
